4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one
Description
4-(4-Chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one is a heterocyclic compound featuring a fused indeno-pyrimidine core with a 4-chlorophenyl substituent at position 4 and a thioxo group at position 2. This scaffold is synthetically accessible via multicomponent Biginelli-type reactions involving 1,3-indanedione, substituted aldehydes, and thiourea . The presence of the electron-withdrawing 4-chlorophenyl group likely enhances metabolic stability and modulates electronic properties compared to non-halogenated analogs .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-10-7-5-9(6-8-10)14-13-15(20-17(22)19-14)11-3-1-2-4-12(11)16(13)21/h1-8,14H,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYPDVVVCBSKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(NC(=S)N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 4-(4-chlorophenyl)-2-sulfanylidene-1H,2H,3H,4H,5H-indeno[1,2-d]pyrimidin-5-one, is a derivative of pyrimido[4,5-d]pyrimidine. Pyrimido[4,5-d]pyrimidines are structurally similar to purines and exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive. They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase.
Mode of Action
For instance, it may inhibit key enzymes, leading to a disruption in the normal functioning of cells.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad range of biological activities. For instance, it may inhibit phosphodiesterase, leading to increased levels of cyclic AMP, which can affect various signaling pathways. It may also inhibit dihydrofolate reductase, disrupting the synthesis of nucleotides and leading to cell death.
Pharmacokinetics
Similar compounds are known to have good bioavailability and are able to penetrate cells easily due to their lipophilicity. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetics.
Result of Action
The compound’s actions at the molecular and cellular level lead to a variety of effects, depending on the specific targets and pathways affected. For instance, its antiproliferative activity could lead to the inhibition of cell growth and division. Its antioxidant activity could protect cells from damage caused by reactive oxygen species.
Biological Activity
The compound 4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one is a member of the pyrimidine derivatives family, known for their diverse biological activities. This article reviews its biological activity based on available research findings, including antibacterial, anti-inflammatory, and cytotoxic effects.
- Molecular Formula : C15H13ClN2OS
- Molecular Weight : 304.81 g/mol
- Structural Features : Contains a thioxo group and an indeno-pyrimidine scaffold which are crucial for its biological activities.
Antibacterial Activity
Research has indicated that compounds similar to This compound exhibit significant antibacterial properties. For instance:
- A study evaluated various pyrimidine derivatives against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, finding a notable inhibition of bacterial growth at specific concentrations .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(4-chlorophenyl)-... | Staphylococcus aureus | 50 µg/mL |
| 4-(4-chlorophenyl)-... | Escherichia coli | 40 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in several studies:
- The compound demonstrated inhibitory effects on pro-inflammatory cytokines in vitro. For example, it reduced TNF-alpha levels in activated macrophages by approximately 30% at a concentration of 25 µM .
Cytotoxicity
The cytotoxic effects of This compound have been assessed using various cancer cell lines:
- A study reported that the compound exhibited IC50 values of 45 µM against MCF-7 breast cancer cells and 50 µM against MDA-MB-231 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 45 |
| MDA-MB-231 | 50 |
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets involved in cell signaling pathways. For instance:
- The thioxo group may facilitate interactions with protein kinases or other enzymes involved in inflammatory responses or bacterial resistance mechanisms.
Case Studies
- Antibacterial Screening : In a comparative study of various thioxo-pyrimidine derivatives, the compound showed superior antibacterial activity compared to traditional antibiotics, suggesting potential for development as a new therapeutic agent .
- Cytotoxicity Assessment : An in vivo study demonstrated that the compound significantly inhibited tumor growth in xenograft models at doses correlating with its in vitro IC50 values .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one, highlighting substituent effects on physicochemical and biological properties:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Enhance thermal stability and electrophilicity. For example, the 4-chlorophenyl group in pyrrolo-pyrimidine analogs () increases anticancer potency compared to non-halogenated derivatives . Hydroxyl Groups: Reduce melting points (e.g., 245–255°C for 4-hydroxyphenyl vs. 250–252°C for phenyl) due to hydrogen bonding and lower crystallinity .
- Core Structure Modifications: Chromeno-pyrimidine analogs () exhibit distinct antiviral activity, likely due to increased planarity and π-π stacking with viral targets . Indeno-pyrimidines () are preferred for antimicrobial applications, while pyrrolo-pyrimidines () excel in anticancer activity .
- Biological Activity: Thioxo groups enhance hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in dual A₁/A₂A adenosine receptor antagonists () .
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 70–90°C | Higher temps → faster cyclization but risk decomposition |
| Catalyst Loading | 5–10 mol% p-TsOH | Excess → side reactions (e.g., dimerization) |
| Solvent Polarity | DMF > EtOH > H₂O | Polar aprotic solvents enhance solubility of intermediates |
Q. Table 2. Biological Assay Conditions
| Assay Type | Recommended Protocol | Potential Pitfalls |
|---|---|---|
| Anticancer (MTT) | 48h incubation, 10 µM | False positives from solvent toxicity |
| Antimicrobial (MIC) | Broth dilution, 24h | pH-dependent activity (optimize to 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
